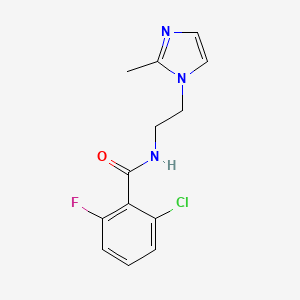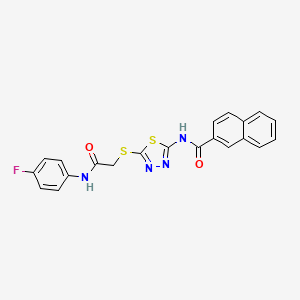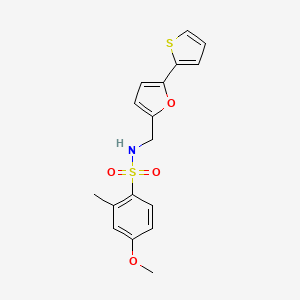
4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol was achieved via a Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported. These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Scientific Research Applications
Photodynamic Therapy Application
The study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy. The remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yield, underscore its potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Kumar et al. (2015) synthesized benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, which were evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds demonstrated significant anticancer activity, particularly against ovary (PA-1) and liver (Hep G2) cancer cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
Carbonic Anhydrase Inhibition
Casini et al. (2002) explored sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold for their ability to inhibit carbonic anhydrase isozymes I, II, and IV. These inhibitors displayed potent in vitro activity and good water solubility, along with promising intraocular pressure lowering effects in normotensive rabbits. This suggests their potential application in treating conditions like glaucoma (Casini et al., 2002).
Crystal Structure Analysis
Rodrigues et al. (2015) investigated the crystal structures of two benzenesulfonamide derivatives, revealing the influence of intermolecular interactions on their supramolecular architecture. Such studies are crucial for understanding the structural basis of compound reactivity and stability, contributing to the design of new materials and pharmaceuticals (Rodrigues et al., 2015).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially have favorable pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .
Action Environment
The stability of similar compounds synthesized via the suzuki–miyaura cross-coupling reaction suggests that this compound could potentially be stable under a variety of environmental conditions .
properties
IUPAC Name |
4-methoxy-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-15(22-14)16-4-3-9-23-16/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNXATXKNMKGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)

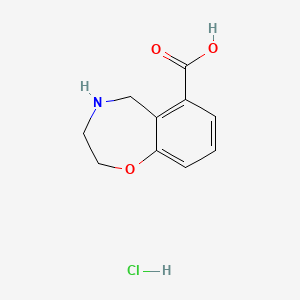
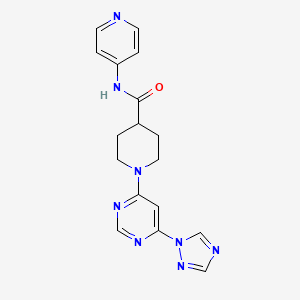

![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)

![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)
![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)
